Calcium fusarate

Description

Contextualization within Phytotoxic Secondary Metabolites

Fusaric acid is a well-documented secondary metabolite produced by numerous species of the Fusarium fungus, a group known for causing significant diseases in a wide range of agricultural crops. cnr.itnih.gov As a secondary metabolite, it is not essential for the primary growth of the fungus but plays a crucial role in its interactions with the environment, particularly with host plants. nih.gov Fusaric acid is classified as a phytotoxin, a compound that is poisonous to plants. cnr.itnih.gov Its production by pathogenic fungi like Fusarium oxysporum can compromise plant survival by inducing detrimental effects that hinder growth, development, and ultimately, crop yield. nih.gov The study of such phytotoxins is fundamental to understanding the mechanisms of plant diseases. Every year, substantial crop losses are attributed to the damaging effects of phytotoxins produced by fungi. nih.gov

The phytotoxicity of fusaric acid has been recognized for a considerable time, making it one of the first fungal phytotoxins to be isolated from infected host plants. nih.gov It is known to infect a variety of agronomic crops at all stages of development, from seed to fruit. nih.gov The presence of fusaric acid contributes to the virulence of the fungus, with research demonstrating its ability to cause symptoms such as chlorosis, wilting, and necrosis in sensitive plants. nih.govcotton.org

Overview of Research Significance in Plant-Fungal Interactions

The study of fusaric acid is of high significance in the field of plant pathology and mycology, as it provides critical insights into the complex interactions between pathogenic fungi and their plant hosts. Fusarium oxysporum, a major producer of fusaric acid, is a soil-borne pathogen responsible for vascular wilt disease in over 100 different plant species. nih.gov Understanding the role of fusaric acid helps to elucidate the molecular mechanisms of fungal pathogenicity. cnr.itnih.gov

Research has shown that fusaric acid contributes directly to the severity of vascular wilt symptoms. nih.gov One of its proposed mechanisms of action is the chelation of metal ions. researchgate.net By binding to essential metal ions like iron, zinc, or copper, fusaric acid can disrupt the plant's ionic balance and inhibit critical enzymatic processes, leading to the characteristic wilting. nih.govnih.govresearchgate.net The ability of fusaric acid to be transported throughout the plant after being absorbed by the roots allows it to cause systemic effects, such as wilting in cotyledons and lower leaves. nih.gov Investigating these interactions is vital for developing strategies to mitigate the impact of Fusarium diseases on agriculture. agriculturejournals.cz

Structural Basis as a Calcium Salt of Fusaric Acid

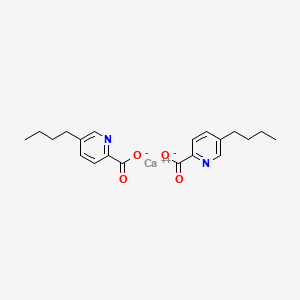

The molecular structure of fusaric acid is key to its biological activity. The molecule is composed of three primary structural components: a central pyridine (B92270) ring, a butyl side chain at the 5-position, and a carboxylic acid group at the 2-position (5-butylpicolinic acid). cotton.orgnih.gov Studies analyzing various analogues of fusaric acid have determined that the carboxylic acid group is essential for its phytotoxicity. nih.gov Modifications to this group, such as converting it to an amide, or changing its position on the pyridine ring, have been shown to decrease its toxic effects on plants. cotton.orgnih.gov

Calcium fusarate is the calcium salt of fusaric acid. This compound is formed through an acid-base reaction where the acidic proton of the carboxylic acid group (-COOH) on the fusaric acid molecule is replaced by a calcium ion (Ca²⁺). Given that calcium is a divalent cation, it can associate with two fusarate anions to form a neutral salt. The formation of such salts is a standard chemical property of carboxylic acids. While much of the phytopathological research focuses on fusaric acid, the formation of its calcium salt is a direct consequence of its chemical structure and the presence of calcium, an essential element in plant physiology. mdpi.com

Detailed Research Findings

Phytotoxicity of Fusaric Acid and its Analogues on Cotton

A study using a cotton cotyledonary leaf bioassay was conducted to determine the essential structural components of fusaric acid responsible for its phytotoxicity. The results highlighted the critical role of the carboxylic acid group and the alkyl side chain. cotton.orgnih.gov

| Compound | Modification from Fusaric Acid | Observed Phytotoxicity |

|---|---|---|

| Fusaric acid | N/A (Reference) | Severe wilting at 8.0 mM; detectable necrosis at 0.5 mM. cotton.org |

| Fusaric acid methyl ester | Carboxylic acid converted to methyl ester | More toxic than fusaric acid; considered the most phytotoxic compound tested. cotton.orgnih.gov |

| 3-butylpyridine | Lacks the carboxylic acid group | Not toxic. cotton.org |

| 5-butylnicotinic acid | Carboxylic acid moved from 2- to 3-position | Reduced toxicity. cotton.org |

| 5-propylpicolinic acid | Butyl side chain changed to propyl | Reduced toxicity. cotton.org |

| 5-pentylpicolinic acid | Butyl side chain changed to pentyl | Reduced toxicity compared to fusaric acid, but increased phytotoxicity with alkyl chain length from two to five carbons. cotton.orgnih.gov |

Concentration-Dependent Effects of Fusaric Acid on Tomato

Research on tomato plants has demonstrated that the phytotoxic effects of fusaric acid are both time- and concentration-dependent. Exposure leads to an oxidative burst, causing cellular damage. nih.gov

| Fusaric Acid Concentration | Observed Effect on Tomato Plants | Timeframe |

|---|---|---|

| 0.1–1 mM | Significantly increased production of Reactive Oxygen Species (ROS), leading to damaged cellular functions and photosynthetic activity. nih.gov | 24–72 hours |

| 50–300 µg/mL | Induced generation of ROS (O₂⁻ and H₂O₂). nih.gov | 72 hours |

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;5-butylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H13NO2.Ca/c2*1-2-3-4-8-5-6-9(10(12)13)11-7-8;/h2*5-7H,2-4H2,1H3,(H,12,13);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRLUNALKLDUPT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CN=C(C=C1)C(=O)[O-].CCCCC1=CN=C(C=C1)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24CaN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176229 | |

| Record name | Picolinic acid, 5-butyl-, calcium salt (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21813-99-0 | |

| Record name | Picolinic acid, 5-butyl-, calcium salt, hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021813990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Picolinic acid, 5-butyl-, calcium salt (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Genetic Regulation of Fusaric Acid

Elucidation of Precursor Incorporation Pathways

Early investigations into fusaric acid biosynthesis utilized isotope-labeled precursor feeding experiments to identify the fundamental building blocks. These studies revealed that fusaric acid is derived from common primary metabolites.

Aspartate and Acetate (B1210297) Derivations

Radiolabeled feeding experiments have demonstrated that fusaric acid is synthesized from aspartate (or oxaloacetate) and three acetate units. semanticscholar.orgcdnsciencepub.comnih.govmaxapress.commdpi.commolaid.com Specifically, experiments using 14C-labeled acetate showed differential labeling patterns within the fusaric acid structure. Acetate-1-14C labeled the carboxyl group (C-7) and alternate carbon atoms (C-8 and C-10) of the n-butyl chain. cdnsciencepub.commolaid.com Acetate-2-14C labeled the remaining two carbon atoms (C-9 and C-11) of the n-butyl chain and contributed a smaller amount of radioactivity to C-7. cdnsciencepub.commolaid.com Both acetate precursors also labeled the pyridine (B92270) ring of fusaric acid. cdnsciencepub.commolaid.com

Similarly, studies with 14C-labeled DL-aspartate indicated its incorporation into the fusaric acid structure. cdnsciencepub.commolaid.com DL-aspartate-1-14C primarily labeled the carboxyl group (C-7) and the pyridine ring, while DL-aspartate-4-14C showed a reversed labeling pattern with most of the radioactivity in the pyridine ring. cdnsciencepub.commolaid.com The distribution of label from aspartate in fusaric acid mirrored its distribution in protein-bound aspartic acid, suggesting a metabolic link. cdnsciencepub.com Further studies using 13C-labeled aspartate confirmed that carbon atoms 2, 3, 4, and 7 originate from acetate via aspartate or a related C4 dicarboxylic acid, while carbons 5, 6, 8, 9, 10, and 11 are more directly derived from acetate. nih.govmolaid.com

Role of Oxaloacetate and L-Aspartate as Nitrogen Donor

The incorporation studies suggest that aspartic acid is metabolized to fusaric acid via oxaloacetate. nih.govmolaid.com L-aspartate plays a crucial role as the nitrogen donor for the incorporation of nitrogen into the pyridine ring of fusaric acid. nih.govmolaid.comuniprot.org This nitrogen transfer is proposed to occur through an aminotransferase reaction, supplying nitrogen to a separate pool of oxaloacetate, primarily of endogenous origin. nih.govmolaid.com

Enzymatic Machinery Involved in Fusaric Acid Synthesis

The biosynthesis of fusaric acid is a multi-step process catalyzed by a dedicated set of enzymes encoded within a biosynthetic gene cluster. Key enzymatic players have been identified and characterized.

A highly reducing polyketide synthase (HRPKS), encoded by the fub1 gene, is considered the first enzyme in the fusaric acid biosynthetic pathway. semanticscholar.orguniprot.orgnih.govnih.gov Fub1 is responsible for generating a triketide intermediate, specifically trans-2-hexenal. uniprot.orgresearchgate.net This triketide product is then thought to be released by an α/β hydrolase encoded by fub4. semanticscholar.orguniprot.orgresearchgate.net

The pathway involves a collaboration between the HRPKS (Fub1) and a nonribosomal peptide synthetase (NRPS)-like carboxylic acid reductase (Fub8). semanticscholar.orgamazonaws.com Fub8 is considered a second key enzyme in the cluster. nih.gov A proposed model suggests that Fub1, Fub4, and Fub8 may form an enzyme complex. uniprot.orgresearchgate.net

Other enzymes implicated in the pathway include Fub6, an NAD(P)-dependent dehydrogenase, which is proposed to link the released triketide to the NRPS-bound amino acid precursor. uniprot.orgresearchgate.net Fub7, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, is involved in synthesizing the picolinic acid scaffold and catalyzes a γ-elimination reaction on an imine substrate. semanticscholar.orgresearchgate.netamazonaws.comacs.org Fub9, an FMN-dependent oxidase, is likely responsible for the final oxidation step converting dihydrofusaric acid to fusaric acid. uniprot.orgresearchgate.net

Table 1: Proposed Functions of Key Enzymes in Fusaric Acid Biosynthesis

| Enzyme | Gene | Proposed Function |

| HRPKS | Fub1 | Generates the triketide intermediate trans-2-hexenal. semanticscholar.orguniprot.orgnih.govnih.govresearchgate.net |

| Hydrolase | Fub4 | Presumptively releases the triketide product from Fub1. semanticscholar.orguniprot.orgresearchgate.net |

| Dehydrogenase | Fub6 | Links the triketide to the NRPS-bound amino acid precursor. uniprot.orgresearchgate.net |

| PLP-dependent enzyme | Fub7 | Involved in synthesizing the picolinic acid scaffold; catalyzes γ-elimination. semanticscholar.orgresearchgate.netamazonaws.comacs.org |

| NRPS-like carboxylic acid reductase | Fub8 | Collaborates with Fub1; involved in processing the NRPS-bound intermediate. semanticscholar.orguniprot.orgnih.govamazonaws.com |

| FMN-dependent oxidase | Fub9 | Likely catalyzes the final oxidation of dihydrofusaric acid to fusaric acid. uniprot.orgresearchgate.netamazonaws.com |

Molecular Genetics of Fusaric Acid Production

The genes responsible for fusaric acid biosynthesis are typically organized into a gene cluster, facilitating their co-regulated expression. The identification and characterization of this cluster and its regulatory elements have provided significant insights into the control of fusaric acid production.

Mitogen-Activated Protein (MAP) Kinase Signaling Pathway Regulation

Mitogen-activated protein (MAP) kinase signaling pathways play a key role in regulating the production of fusaric acid in Fusarium species. nih.govunina.ituco.esnih.govplos.org Studies in Fusarium oxysporum f. sp. cubense (FOC) have shown that the cell wall integrity (CWI) MAP kinase pathway positively regulates the expression of genes involved in fusaric acid biosynthesis and subsequently the production of fusaric acid. nih.govunina.ituco.esnih.govplos.org

Null mutations in key MAP kinase genes, such as FoSlt2, FoMkk2, and FoBck1, have been shown to lead to a substantial reduction in fungal virulence and affect the regulation of genes involved in producing various secondary metabolites, including fusaric acid. nih.govnih.gov Biochemical analyses have further confirmed the essential role of these MAP kinases in modulating fusaric acid production. nih.govnih.govplos.org

Beyond MAP kinases, other regulatory mechanisms are involved. Nitrogen-dependent expression of fusaric acid genes is positively regulated by the nitrogen-responsive GATA transcription factor AreB in Fusarium fujikuroi. researchgate.netnih.gov pH-dependent regulation is mediated by the transcription factor PacC. researchgate.netnih.gov Additionally, members of the fungal-specific velvet complex, such as Vel1 and Lae1, also regulate fusaric acid production. researchgate.netnih.gov

Identification and Characterization of Biosynthetic Gene Clusters (e.g., FUB genes)

The genes involved in fusaric acid biosynthesis are clustered together in the genome of Fusarium species. This FUB gene cluster has been identified and characterized in several Fusarium species, including F. verticillioides, F. fujikuroi, and F. oxysporum. nih.govresearchgate.netnih.govmdpi.comapsnet.orgnih.govjabonline.in

Initial studies identified a cluster containing five genes (FUB1-FUB5) in F. verticillioides and F. fujikuroi. researchgate.netnih.gov However, more comprehensive analyses have revealed that the FUB cluster is larger, consisting of at least 12 genes (FUB1 to FUB12) in species like F. verticillioides, F. fujikuroi, and F. oxysporum. nih.govapsnet.orgnih.govjabonline.in Deletion analyses have confirmed that a subset of these genes, including nine FUB genes and two Zn(II)2Cys6 transcription factor genes, are required for wild-type levels of fusaric acid production. apsnet.orgnih.gov

The FUB cluster typically encodes the necessary enzymes for the biosynthetic pathway, along with one or more transcription factors that regulate gene expression within the cluster and a transport protein responsible for exporting the synthesized metabolite out of the cell. apsnet.orgnih.govjabonline.in For instance, Fub10 is identified as a transcription factor that positively regulates the expression of all FUB genes, while Fub12 is involved in the formation of fusaric acid derivatives and may serve a detoxification role. nih.gov Fub11, a major facilitator superfamily transporter, is involved in the export of fusaric acid and is essential when intracellular levels become critical. nih.govjabonline.in

Transcriptional and Post-Transcriptional Regulatory Networks in Fungi

Transcriptional Regulation:

Pathway-Specific Transcription Factors: The FUB gene cluster includes transcription factors that specifically regulate the expression of other genes within the cluster. Fub10, a Zn(II)2Cys6 transcription factor, has been identified as an essential positive regulator of the FUB gene cluster, with its overexpression capable of overriding the absence of global regulators. researchgate.net Another cluster-encoded Zn(II)2Cys6 transcription factor, Fub12, is involved in the conversion of fusaric acid into less toxic derivatives. researchgate.net

Global Regulators: Several global regulatory networks influence fusaric acid biosynthesis.

Nitrogen Regulation: Fusaric acid production and the expression of FUB genes are favored under high nitrogen conditions. nih.govresearchgate.net The nitrogen-responsive GATA transcription factor AreB positively regulates the expression of fusaric acid genes. nih.govresearchgate.netmdpi.com

pH Regulation: The pH-dependent regulation of fusaric acid production is mediated, in part, by the transcription factor PacC, which positively regulates the transcription of the key polyketide synthase gene FUB1, particularly at alkaline pH. nih.govnih.govresearchgate.net

Velvet Complex: Members of the fungal-specific velvet complex, including Vel1 (VelA) and Lae1 (LaeA), are also involved in regulating fusaric acid production. researchgate.netnih.govresearchgate.netnih.gov LaeA, a master regulator of secondary metabolism, positively regulates the transcription of fub1. nih.gov

Other Regulators: The StuA protein, an APSES-class transcription factor and a major developmental regulator in fungi, has been shown through transcriptomic analysis to regulate the synthesis of fusaric acid in F. verticillioides. apsnet.org Similarly, in F. oxysporum, several sporulation-responsive genes, including FocflbC, FocflbD, Foclae1, and FocmedA(a), have been identified as important regulators for fusaric acid synthesis. nih.gov

Post-Transcriptional Regulation:

While transcriptional regulation plays a primary role in controlling fusaric acid biosynthesis, post-transcriptional mechanisms may also be involved. For instance, studies on fusarin biosynthesis (another secondary metabolite in Fusarium) suggest that while gene expression is induced by high nitrogen, post-transcriptional regulation by nitrogen might also occur. mdpi.com Although direct evidence for post-transcriptional regulation specifically of the fusaric acid pathway in Fusarium is less extensively documented in the provided sources compared to transcriptional control, the general understanding of fungal secondary metabolism suggests its potential involvement.

Furthermore, the expression of genes involved in the detoxification of fusaric acid, such as the transporter Fub11 and the conversion enzyme Fub12, can be induced by the presence of fusaric acid itself, indicating a feedback regulatory mechanism at potentially both transcriptional and post-transcriptional levels to manage intracellular toxin concentrations. researchgate.net

Data Table:

| Regulatory Factor | Gene(s) Affected (Examples) | Effect on Gene Expression | Effect on Fusaric Acid Production | Source(s) |

| High Nitrogen | FUB genes | Induced | Favored | maxapress.comnih.govresearchgate.net |

| Transcription Factor AreB | FUB genes | Positive Regulation | Positive Influence | nih.govresearchgate.netmdpi.com |

| Transcription Factor PacC | FUB1 | Positive Regulation (pH-dependent) | Positive Influence (pH-dependent) | nih.govnih.govresearchgate.net |

| Velvet Complex (Vel1, Lae1) | FUB genes (e.g., fub1) | Regulation | Regulation | nih.govresearchgate.netnih.govresearchgate.net |

| Transcription Factor Fub10 | Other FUB genes | Positive Regulation | Essential for Production | researchgate.net |

| Transcription Factor Fub12 | Genes for detoxification | Involved in Regulation | Conversion to derivatives | researchgate.net |

| Transcription Factor StuA | Fusaric acid biosynthetic genes | Regulation | Regulation | apsnet.org |

This table illustrates the multi-layered control over fusaric acid biosynthesis, involving both specific pathway components and broader regulatory networks responding to environmental signals.

Molecular Mechanisms and Biological Interactions of Fusaric Acid in Non Human Systems

Phytotoxicological Action in Plant Hosts

Fusaric acid exerts considerable phytotoxic effects on plants, contributing significantly to the symptoms observed in Fusarium wilt diseases nih.govmdpi.com. Its impact ranges from cellular damage to interference with essential physiological processes.

Mechanisms of Vascular Wilt Disease Acceleration

Fusarium wilt is characterized by the clogging of plant vascular tissues, specifically the xylem, leading to wilting symptoms mdpi.com. Fusaric acid is considered a key factor in the development and acceleration of these symptoms mdpi.commdpi.com. While the exact mechanisms are still under investigation, studies suggest that FA contributes to the disruption of vascular function. The fungus colonizes the vascular tissue and secretes toxins, including fusaric acid, which play a major role in disease progression mdpi.com. FA is transported throughout the plant via the xylem, contributing to wilt symptoms observed in different plant parts nih.gov.

Interference with Plant Physiological Processes

Fusaric acid interferes with several critical plant physiological processes. It is known to alter membrane permeability, inhibit ATP synthesis, and disrupt water balance, leading to uncontrolled water loss from damaged cells mdpi.com. Research has shown that FA can cause a reduction in root elongation and root cell dysfunction in various plant seedlings mdpi.com. At the cellular level, FA can induce oxidative stress, leading to lipid peroxidation and damage to cell membranes and chloroplasts mdpi.comresearchgate.net. This oxidative damage can suppress photosynthetic processes, resulting in leaf chlorosis and yellowing mdpi.com. Some studies suggest that FA may act as a chelating agent for metal ions like copper, iron, and zinc, and this chelation could be one of the possible mechanisms of its phytotoxicity nih.govresearchgate.netresearchgate.net. Furthermore, FA has been shown to inhibit the activity of enzymes such as peroxidase and polyphenol oxidase in potato tubers researchgate.net. There is also evidence suggesting FA's involvement in inducing reactive oxygen species (ROS) accumulation, which can inhibit potassium ion uptake channels in roots, leading to potassium deficiency-like symptoms nih.gov.

Data regarding the effect of FA on plant physiological parameters can be illustrated as follows, based on findings in cucumber plants:

| Parameter | Effect of Fusaric Acid Treatment |

| Stomatal Conductance | Reduced |

| Transpiration Rates | Reduced |

| Ratio of Transpiration Rate to Stomatal Conductance (E/gs) | Increased |

| Leaf/Root Cell Membrane Injury | Increased |

| Plant Growth | Inhibited |

| Photosynthesis | Inhibited |

| Wilt Index | Increased |

This table summarizes the observed impacts of FA on cucumber plants, highlighting its disruptive effects on water regulation, growth, and cellular integrity mdpi.com.

Role in Fungal Virulence and Pathogenesis

Fusaric acid is widely recognized as a significant virulence factor for various Fusarium species, contributing to their ability to infect and cause disease in host plants nih.govmdpi.comresearchgate.net.

Impact on Pathogen Physiology

The production of fusaric acid by Fusarium species is linked to their pathogenicity mdpi.comresearchgate.net. Studies have shown that genes involved in FA biosynthesis, such as fub1, are essential for full virulence in Fusarium oxysporum nih.govresearchgate.netresearchgate.net. The expression of these genes can be influenced by regulatory pathways within the fungus, including those controlled by master regulators of secondary metabolism like LaeA and alkaline pH regulators like PacC nih.govresearchgate.net. Furthermore, the fungal circadian clock has been found to play a role in regulating the production of fusaric acid, linking the timing of toxin production to the fungus's ability to infect plants cas.cnnih.gov. This suggests that the fungal physiology, particularly its metabolic and regulatory systems, is intricately linked to FA production and, consequently, virulence cas.cnnih.govmdpi.com.

Contribution to Host Colonization and Disease Progression

Fusaric acid contributes to the ability of Fusarium species to colonize host tissues and the subsequent progression of disease mdpi.commdpi.combiorxiv.org. As a phytotoxin, FA weakens the host plant, making it more susceptible to fungal invasion and spread mdpi.commdpi.com. The disruption of plant physiological processes and the induction of cellular damage by FA facilitate the fungus's movement through the plant's vascular system mdpi.commdpi.com. The presence and levels of fusaric acid produced by different Fusarium isolates have been correlated with their virulence and the severity of disease symptoms researchgate.netmdpi.com. This mycotoxin can also influence the interaction between the pathogen and the host's microbiome, potentially suppressing competing microorganisms nih.gov.

Interaction with Plant Cellular Signaling Pathways

Research suggests that fusaric acid may interact with plant cellular signaling pathways, although the specific mechanisms are still being explored mdpi-res.com. While the primary effects of FA are often described in terms of direct toxicity and disruption of cellular functions, its ability to induce responses such as oxidative stress and changes in ion homeostasis points towards potential interactions with signaling cascades involved in plant defense and stress responses researchgate.netnih.gov. For instance, the induction of reactive oxygen species (ROS) by FA is a phenomenon known to be involved in plant signaling pathways, including those related to programmed cell death and defense responses nih.govmdpi.com. The interference with ion channels, such as potassium channels, also implies an interaction with signaling mechanisms that regulate ion homeostasis and turgor pressure, which are crucial for plant health and defense nih.govmdpi-res.com. Further research is needed to fully elucidate the complex interactions between fusaric acid and the intricate network of plant cellular signaling pathways.

Influence on Calcium Signaling Cascades

Calcium (Ca²⁺) is a crucial secondary messenger in plants, involved in mediating responses to a multitude of environmental stimuli, including pathogen attack. Changes in cytosolic calcium concentration ([Ca²⁺]cyt) are integral to initiating downstream signaling events that lead to defense responses frontiersin.orgnih.gov. Fusaric acid has been shown to influence these critical calcium signaling pathways.

Fusaric acid can induce an increase in cytosolic calcium content in plant cells. This increase in [Ca²⁺]cyt can occur rapidly and is considered a potential signaling effect of FA, even at concentrations below those causing overt toxicity researchgate.netresearchgate.net. Such increases in cytosolic calcium can contribute to cellular responses, although excessive or dysregulated calcium influx can also lead to cellular damage and death, including necrosis and apoptosis researchgate.net. Studies have indicated that FA can cause early hyperpolarization of the root membrane electrical potential and alter plasma membrane permeability, which could contribute to changes in ion fluxes, including calcium researchgate.netresearchgate.net.

Calcium signals are decoded and transmitted by calcium-binding proteins, such as Calmodulin (CaM) and Calcium-Dependent Protein Kinases (CDPKs) frontiersin.orgnih.gov. CDPKs are a major class of plant-specific calcium sensors that directly sense changes in [Ca²⁺]cyt via EF-hand motifs and translate these signals into downstream responses through phosphorylation of target proteins frontiersin.orgmdpi.comembopress.org. While direct interactions between fusaric acid and CaM or CDPKs are not extensively detailed in the provided snippets, the FA-induced increase in [Ca²⁺]cyt strongly suggests an indirect influence on the activity of these calcium-binding proteins. An increase in [Ca²⁺]cyt would be sensed by CaM and CDPKs, triggering their conformational changes and subsequent interactions with their downstream targets, thereby modulating various cellular processes, including defense responses frontiersin.orgnih.govmdpi.comembopress.org. One study identified a calcium-binding protein with homology to a stress response protein that was affected by fusaric acid treatment, suggesting a link between FA, calcium signaling, and stress responses researchgate.net. CDPKs are known to play an essential role in plant defense responses and are activated by increased cytosolic calcium levels triggered by pathogen-associated molecular patterns (PAMPs) or effector proteins mdpi.comembopress.orgscielo.org.co.

Modulation of Plant Innate Defense Responses

Plants possess a multi-layered innate immune system to defend against pathogens, involving the recognition of microbial patterns and the activation of defense pathways mdpi.comnih.govfrontiersin.org. Fusaric acid, as a virulence factor, can manipulate these defense responses.

Fusaric acid can influence plant immune pathways, sometimes acting as an elicitor at low concentrations and a suppressor at higher, phytotoxic levels researchgate.netresearchgate.net. At non-toxic concentrations, FA can induce rapid responses putatively involved in signal transduction, such as the production of reactive oxygen species and an increase in cytosolic calcium, which are early events in plant defense signaling researchgate.netresearchgate.net. However, as a virulence factor, FA is known to contribute to the suppression of plant immune systems, making plants more susceptible to infection mdpi.comnih.gov. For example, fusaric acid released by F. oxysporum has been shown to inhibit the expression of genes involved in antimicrobial action mdpi.com. FA production by F. oxysporum f. sp. lycopersici triggers systemic changes in the rhizosphere microbiota, which can impact disease suppression in a genotype-dependent manner nih.gov.

Reactive Oxygen Species (ROS) are key signaling molecules in plant defense, involved in various processes including the hypersensitive response and the activation of defense genes nih.govmdpi.com. Fusaric acid is known to induce the accumulation of ROS in plant cells, contributing to the development of disease symptoms and cell death nih.govplos.orgresearchgate.net. This FA-induced ROS accumulation is a significant aspect of its phytotoxicity and its effect on the plant defense system nih.govresearchgate.net.

Mitogen-Activated Protein Kinase (MAPK) pathways are central components of plant signal transduction, mediating responses to biotic and abiotic stresses, including pathogen attack mdpi.comscielo.org.co. While the provided information does not directly detail the interaction of fusaric acid specifically with MAPK pathways, MAPK cascades are known to be activated by early defense reactions triggered by PAMP recognition, which involve calcium mobilization and ROS production – processes influenced by FA scielo.org.co. The interplay between FA-induced ROS and hormonal signaling, which is often linked to MAPK pathways, affects the plant defense system nih.govresearchgate.net.

Impact on Non-Pathogenic Microbial Community Dynamics

Fusaric acid's influence extends beyond the plant host to the surrounding microbial community, particularly in the rhizosphere. As a secondary metabolite released by Fusarium species, FA can interact with and modulate the dynamics of non-pathogenic microorganisms.

Fusaric acid can significantly alter the composition and structure of the rhizosphere microbiota nih.govfrontiersin.org. Studies have shown that FA produced by pathogenic Fusarium oxysporum can trigger systemic changes in the rhizosphere bacterial community nih.gov. This modulation can have implications for disease suppression, as the altered microbial community may include beneficial taxa that contribute to plant defense nih.govfrontiersin.org. For instance, FA has been shown to enhance the colonization of disease-suppressive bacteria like Sphingomonas sp. in resistant tomato cultivars nih.govfrontiersin.org.

Conversely, fusaric acid can also have inhibitory effects on certain beneficial microbial communities. Previous evidence suggests that FA can disrupt beneficial microbial populations, such as Bacillus, Penicillium, Ruminococcus, and Methanobacter, by inhibiting their growth and metabolite production researchgate.net. FA may also compete with beneficial microbiota for ecological niches by interfering with quorum sensing systems, which are crucial for bacterial communication, biofilm formation, and colonization researchgate.net. This interference can reduce the protective effects that beneficial microbes offer to the host plant researchgate.net.

The impact of fusaric acid on microbial communities is complex and can vary depending on the specific microbes involved and the plant genotype nih.gov. This modulation of the rhizosphere microbiota by FA represents an important aspect of its role in the plant-pathogen-microbiota interaction nih.gov.

Environmental Influences on Fusaric Acid Biosynthesis and Biological Activity

Abiotic Stress Factors (e.g., Temperature, Light, Nutrient Availability, pH)

Abiotic factors play a critical role in regulating the production of fusaric acid by Fusarium species. These factors can induce stress in the fungal cell, leading to the overproduction of secondary metabolites, including mycotoxins like FA. mdpi.com

Temperature and Water Activity: Temperature and water availability are among the most relevant environmental factors influencing fungal growth and mycotoxin production. nih.gov Studies on the Fusarium fujikuroi species complex (FFSC) have shown that the maximum amounts of fusaric acid are typically observed at temperatures between 20 and 25 °C. nih.govmdpi.com High temperature and water availability generally increase fungal growth, while higher water activity favors toxin accumulation. nih.gov However, the optimal conditions for FA production can vary depending on the specific Fusarium species and even the strain. mdpi.commdpi.com For instance, some F. fujikuroi strains showed maximal FA synthesis induced by water stress at 20 °C and 0.95 water activity (aw), while others produced the largest amounts at 25 °C and 0.99 aw. mdpi.com Temperature also has a comparable effect on FA accumulation in other species like F. proliferatum, F. subglutinans, and F. temperatum, with maximum levels often produced at 20 °C at water activities of 0.98 or 0.99 after 14 days of incubation. mdpi.com

| Fusarium Species Complex | Optimal Temperature (°C) for FA Production | Optimal Water Activity (aw) for FA Production |

| FFSC (general) | 20–25 | Higher water activity generally favors accumulation |

| F. fujikuroi (some strains) | 20 | 0.95 |

| F. fujikuroi (other strains) | 25 | 0.99 |

| F. proliferatum | 20 | 0.98 or 0.99 |

| F. subglutinans | 20 | 0.98 or 0.99 |

| F. temperatum | 20 | 0.98 or 0.99 |

Nutrient Availability: Nutrient availability, particularly the nitrogen source and iron, significantly impacts FA production. Alkaline pH, low iron availability, and poor nitrogen sources are associated with increased fusaric acid production in Fusarium oxysporum. nih.govfrontiersin.org Studies have shown that FA concentrations increased steadily in cultures of a wild-type strain grown on urea (B33335) or sodium nitrate, while no FA was detected in cultures supplemented with ammonium. nih.gov This suggests that the nitrogen source or environmental pH regulates FA production. nih.gov The addition of zinc to the growth medium has also been shown to abolish FA production in some Fusarium strains. asm.org

pH: Environmental pH is another crucial factor influencing FA biosynthesis. Alkaline pH conditions have been linked to increased fusaric acid production in F. oxysporum. nih.govfrontiersin.org This aligns with the observation that the F. proliferatum strain isolated from infected banana fruit produced large amounts of fusaric acid at an optimum pH of 7. mdpi.com Soil pH also plays a critical role in the survival and activity of microorganisms and can influence the degradation of organic pollutants by microbial communities. mdpi.com In acidic soils (pH < 5.5), certain fungi like Fusarium oxysporum are among the predominant microorganisms. mdpi.com

Light: Light stress is also considered one of the important stimuli for mycotoxin biosynthesis in Fusarium. mdpi.com While specific details on the effect of different light wavelengths on fusaric acid synthesis were mentioned in the context of fumonisins, the principle of light stress influencing mycotoxin production applies to Fusarium toxins generally. mdpi.com

Biotic Interactions within the Pathosystem (e.g., Host-Pathogen-Microbiome Dynamics)

Biotic interactions within the plant pathosystem, involving the host plant, the pathogen (Fusarium species), and the surrounding microbiome, significantly influence the biological activity and impact of fusaric acid.

Host-Pathogen Interactions: Fusaric acid is a key virulence factor for many Fusarium species, contributing to disease development in host plants. nih.govmaxapress.com It can cause phytotoxicity, leading to symptoms like wilting, internerval necrosis, and foliar desiccation, even in the absence of the pathogen. europeanreview.orgnih.gov FA's toxicity in plants is attributed to various mechanisms, including membrane damage, electrolyte loss, inhibition of ATP synthesis, and induction of oxidative stress. europeanreview.orgnih.govnih.gov For example, FA induces the accumulation of reactive oxygen species (ROS) in plants, which can cause cellular damage. nih.gov In bananas, FA secreted by Fusarium oxysporum f. sp. cubense (Foc TR4) inhibits potassium uptake by the plant, contributing to wilt symptoms that resemble potassium deficiency. plos.org This inhibition occurs through the S-glutathionylation of the banana AKT1 channel. plos.org

Pathogen-Microbiome Interactions: Fusarium species interact with other microorganisms in the soil and within the plant. These interactions can influence FA production and activity. Fusaric acid has antimicrobial activities against various bacteria and fungi. nih.gov This suggests FA may play a role in competition with other microbes in the soil. acs.org For instance, FA produced by F. oxysporum can repress the production of 2,4-diacetylphloroglucinol (B43620) (DAPG), a key antimicrobial compound produced by beneficial Pseudomonas fluorescens strains known for biocontrol activity. asm.orgnih.govasm.org This repression of DAPG synthesis by FA-producing F. oxysporum strains can potentially affect the performance of biocontrol bacteria. asm.orgasm.org Conversely, some soil microbes have the ability to degrade fusaric acid, which can impact its persistence and activity in the environment. acs.orgresearchgate.net

Soil Microbiome Contributions to Fusaric Acid Cycling and Persistence

The soil microbiome plays a significant role in the cycling and persistence of fusaric acid in the environment. Soil-borne pathogens like Fusarium are routinely found in plant-associated fungal communities. nih.gov The ability of Fusarium species to survive and persist in soil is influenced by various factors, including their interaction with the soil microbiome and their ability to colonize crop residues. nih.gov

Microbial Degradation of Fusaric Acid: Certain soil microorganisms possess the capability to degrade fusaric acid, which can reduce its concentration and impact in the soil. For example, the fungus Mucor rouxii has been shown to convert fusaric acid into a less phytotoxic compound, 8-hydroxyfusaric acid. acs.org Some bacterial strains, such as Burkholderia ambifaria, can utilize FA as a sole carbon and energy source, demonstrating their ability to degrade the mycotoxin. researchgate.net The ability of soil microbes to degrade FA is not universal, and the effectiveness of degradation can vary depending on the microbial community composition and environmental conditions. researchgate.net

Influence on Soil Suppressiveness: The soil microbiome contributes to the suppressiveness of soils to Fusarium diseases. nih.govfrontiersin.orgnih.gov Disease-suppressive soils are those where the pathogen does not establish, causes little damage, or the disease becomes less important over time. nih.gov Changes in the soil microbiome, such as those induced by soil acidification, can reduce the capacity of soils to combat fungal pathogens like Fusarium. nih.gov This suggests that a healthy and diverse soil microbiome is important for limiting the impact of Fusarium and potentially influencing the fate and activity of fusaric acid in the soil.

| Aspect of Fusaric Acid Cycling/Persistence | Soil Microbiome Contribution |

| Degradation | Certain fungi (Mucor rouxii) and bacteria (Burkholderia ambifaria) can degrade FA. acs.orgresearchgate.net |

| Soil Suppressiveness | Diverse and healthy soil microbiomes can suppress Fusarium diseases, indirectly influencing FA impact. frontiersin.orgnih.gov |

| Persistence in Residues | Microbial decomposition of crop residues affects the survival of FA-producing Fusarium. nih.gov |

Advanced Analytical Methodologies for Fusaric Acid and Its Calcium Salt Determination

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating fusaric acid from complex samples before detection and quantification. Coupled with mass spectrometry, these techniques provide powerful tools for both targeted analysis and broader metabolite profiling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the quantification of fusaric acid in various matrices, including biological fluids, plant tissues, and food samples nih.govresearchgate.netresearchgate.netnih.gov. The LC component separates fusaric acid from other compounds in the sample matrix based on its physicochemical properties, while the MS/MS detector provides specific and sensitive detection through the fragmentation of the parent ion and monitoring of characteristic product ions.

Optimization of LC-MS/MS methods has resulted in low limits of detection and quantification for fusaric acid nih.gov. For instance, an LC-MS/MS method for quantifying fusaric acid in grapevine leaves reported a limit of quantification of 2 ng/mL in MRM (Multiple Reaction Monitoring) mode, enabling quantification at nanomolar levels researchgate.net. Studies on determining the oral bioavailability of fusaric acid in rats have also utilized LC-MS/MS for quantifying the compound in serum, demonstrating a lower limit of quantitation of 10 µM researchgate.netnih.gov. The analytical recovery for fusaric acid in serum at 10 µM was reported as 116 ± 14% nih.gov.

LC-MS/MS is particularly valuable for its ability to handle relatively polar and non-volatile compounds like fusaric acid without requiring extensive derivatization. The specificity of MS/MS helps mitigate matrix effects, which can be a challenge when analyzing complex biological or food samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It has been applied in the profiling of metabolites produced by Fusarium species, where fusaric acid is among the identified compounds nih.govscielo.brunito.itscientificarchives.comresearchgate.net. While fusaric acid itself is relatively non-volatile due to its carboxylic acid group, it can be analyzed by GC-MS after appropriate derivatization, typically converting the carboxylic acid to a more volatile ester.

GC-MS, often coupled with headspace solid-phase microextraction (HS-SPME-GC-MS), has been used to profile microbial volatile organic compounds (MVOCs) and study the effect of environmental conditions, such as the presence of fusaric acid, on these profiles nih.govunito.it. Studies have successfully identified fusaric acid in culture media extracts of Fusarium oxysporum using GC-MS scielo.br. The technique allows for the qualitative identification of fusaric acid based on its retention time and characteristic mass fragmentation pattern compared to spectral libraries or authentic standards. GC-MS has also been historically used for the determination of fusaric acid in biological fluids, with reported methods achieving a lower limit of sensitivity of 0.1 mcg/mL nih.govjst.go.jp.

GC-MS is particularly useful for broad metabolite screening and identifying a range of compounds produced by organisms, providing insights into the metabolic pathways involving fusaric acid.

Spectrometric and Spectroscopic Characterization

Spectrometric and spectroscopic techniques provide valuable information regarding the elemental composition, structural features, and crystalline nature of calcium fusarate and fusaric acid.

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are standard techniques for the quantitative determination of elemental composition. These methods can be applied to quantify the calcium content in this compound.

AAS measures the absorption of light by free atoms of an element, providing a sensitive method for determining the concentration of specific metals like calcium. ICP-MS, on the other hand, ionizes the sample in an inductively coupled plasma and separates and detects the ions based on their mass-to-charge ratio, offering higher sensitivity and the ability to quantify multiple elements simultaneously horiba.comdiva-portal.orgthermofisher.com.

While direct studies on this compound were not found, both AAS and ICP-MS are routinely used for calcium quantification in various complex matrices, including biological samples, water, and soil diva-portal.orgthermofisher.com. ICP-MS is generally more sensitive than AAS, but it can be subject to polyatomic interferences, such as the interference of 40Ar on 40Ca, which can affect calcium determination horiba.comdiva-portal.org. These interferences can sometimes be addressed using collision cells in ICP-MS or by utilizing ICP-AES (Atomic Emission Spectrometry) for calcium analysis horiba.comdiva-portal.org. Sample preparation for these techniques typically involves the digestion of the sample to ensure the calcium is in a soluble form thermofisher.com. The application of these methods to this compound would involve dissolving the sample and analyzing the resulting solution for calcium content, allowing for the determination of the purity or the amount of this compound present based on the calcium percentage.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and confirming the molecular structure of organic compounds and salts. FTIR measures the absorption or transmission of infrared light by a sample, producing a spectrum with peaks corresponding to the vibrational modes of the molecule's chemical bonds.

For this compound, FTIR spectroscopy can be used to confirm the presence of characteristic functional groups, such as the carboxylate group (-COO-) and the pyridine (B92270) ring. Studies on other calcium salts of carboxylic acids, such as calcium stearate, have shown characteristic carboxylate bands in the FTIR spectrum, indicating the interaction between the calcium ion and the carboxylate group scispace.com. The position and intensity of these bands can provide information about the nature of the calcium-carboxylate coordination (e.g., monodentate or bidentate) scispace.com. FTIR spectra of fusaric acid itself have also been recorded, showing characteristic peaks related to its structure nih.gov. By comparing the FTIR spectrum of this compound to that of fusaric acid and other related calcium salts, structural features and the formation of the calcium salt can be confirmed.

X-ray Diffraction (XRD) and X-ray Fluorescence (XRF) are complementary techniques used to characterize solid materials. XRD provides information about the crystalline structure and phase composition of a material, while XRF determines its elemental composition thermofisher.comanton-paar.comspectroscopyonline.com.

XRD analysis involves directing X-rays at a crystalline sample and measuring the angles and intensities of the diffracted X-rays. The resulting diffraction pattern is unique to the crystalline phases present and can be used for qualitative identification by comparison with crystallographic databases and for quantitative analysis of mixtures of crystalline phases thermofisher.comanton-paar.comspectroscopyonline.com. For this compound, XRD can reveal whether the compound is crystalline and, if so, provide information about its specific crystal structure or polymorphic form. Studies on other calcium salts, such as calcium carbonate and calcium stearate, demonstrate the use of XRD to identify crystalline phases (e.g., calcite, vaterite) and characterize their structures (e.g., lamellar) scispace.comresearchgate.netresearchgate.net.

XRF spectroscopy bombards a sample with X-rays, causing the emission of characteristic secondary (fluorescent) X-rays from the elements present. The energy of these fluorescent X-rays identifies the elements, and their intensity is related to their concentration thermofisher.comanton-paar.comspectroscopyonline.com. XRF can be used to determine the elemental composition of a this compound sample, specifically quantifying the presence of calcium and other elements. Unlike XRD, XRF does not provide information about the chemical state or crystalline structure of the elements thermofisher.comanton-paar.com. Combining the results from both XRD and XRF provides a more complete characterization of a crystalline this compound sample, detailing both its elemental makeup and its crystalline form thermofisher.comanton-paar.com.

Electrochemical and Biosensor-Based Detection Methods

Electrochemical methods and biosensors offer promising avenues for the rapid and sensitive detection of fusaric acid. These approaches often utilize the interaction of fusaric acid with a biological recognition element immobilized on an electrochemical transducer.

Research has explored the use of microbial sensor devices for the electrochemical assessment of fusaric acid probiologists.comresearchgate.net. These devices can be configured as reactor microbial sensors (RMS) or membrane microbial sensors (MMS), employing microbial cells (e.g., Bacillus subtilis or Fusarium oxysporum f. sp. vasinfectum) as the recognition element and a Clark-type oxygen electrode as the transducer probiologists.comresearchgate.netnih.gov. The principle often relies on monitoring changes in microbial respiration in the presence of fusaric acid researchgate.netnih.gov.

Amperometric biosensors utilizing resting cells of Fusarium oxysporum f. sp. vasinfectum and Bacillus subtilis have been developed for the determination of fusaric acid in aqueous solutions researchgate.netnih.gov. To enhance sensitivity, induction by the substrate (fusaric acid) has been applied to Bacillus subtilis researchgate.netnih.gov. These biosensor models have demonstrated linear response-concentration dependencies over a range of 0.5 to 500 mg/L of fusaric acid researchgate.netnih.gov. Studies have also investigated the influence of fusaric acid on microbial cells and explored aspects of fusaric acid transport using these biosensor systems researchgate.netnih.gov. Kinetic parameters such as S0.5 and Vmax have been determined for different microbial cultures researchgate.netnih.gov.

Quantification Protocols in Complex Biological Matrices (e.g., Plant Tissues, Fungal Cultures)

Quantifying fusaric acid in complex biological matrices such as plant tissues and fungal cultures presents unique challenges due to the complexity of the matrix and the potential for interfering substances. Various chromatographic and spectrophotometric methods have been developed and applied for this purpose.

High-performance liquid chromatography (HPLC), often coupled with UV detection or mass spectrometry (MS/MS), is a widely used technique for the quantification of fusaric acid in biological samples researchgate.netcabidigitallibrary.orgplos.org. A rapid method using ultra-performance liquid chromatography (UPLC) has been established for the simultaneous analysis of fusaric acid in fungal cultures and food/feed commodities nih.gov. This method involves a simple methanol (B129727) extraction and offers a short analysis time nih.gov. Quantification is typically performed by comparing retention times and peak areas of samples with calibration curves prepared from authentic standards nih.gov. Satisfactory recoveries and low relative standard deviations have been reported for such UPLC methods in various matrices nih.gov.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly valuable for its sensitivity and specificity, enabling the quantification of fusaric acid at nanomolar levels in plant tissues like grapevine leaves researchgate.net. This method often involves specific mobile phases and selected reaction monitoring (SRM) for detection researchgate.netplos.org. For instance, LC-MS/MS has been used to quantify fusaric acid in different tissues of banana plants infected with Fusarium oxysporum f. sp. cubense, including roots, pseudostems, and leaves plos.org.

Spectrophotometric methods, often following extraction and sometimes thin-layer chromatography (TLC) separation, have also been employed for fusaric acid quantification in fungal culture filtrates researchjournal.co.inijpbs.com. UV spectrophotometry at a maximum absorbance around 260 nm in methanol is a common approach cabidigitallibrary.orgijpbs.com. Studies have investigated the effect of factors like incubation time and pH on fusaric acid production in fungal cultures and subsequently quantified the levels using spectrophotometric methods researchjournal.co.inijpbs.com.

Sample preparation is a critical step in the quantification of fusaric acid from complex matrices. This often involves extraction procedures tailored to the matrix. For fungal cultures, this may include obtaining culture filtrates and extracting fusaric acid using organic solvents like ethyl acetate (B1210297) after adjusting the pH cabidigitallibrary.orgijpbs.com. For plant tissues, homogenization in solvent mixtures (e.g., acetonitrile-water-glacial acetic acid) is a common approach before further analysis nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically quantitative 1H NMR (qNMR), has also been explored for the quantification of fusaric acid in microbial matrices researchgate.net. Different qNMR methods, including those based on internal standards or electronic reference to access in vivo concentrations (ERETIC), have been applied researchgate.net.

Table 1 summarizes some of the analytical methods used for fusaric acid quantification in different matrices.

| Analytical Method | Matrix Type | Detection Principle | Key Findings / Application |

| LC-MS/MS | Plant Tissues (Grapevine leaves) | Mass Spectrometry (SRM) | Quantification at nanomolar levels; Assessment in infected plant tissues. researchgate.net |

| UPLC-UV | Fungal Cultures, Food/Feed | UV Absorbance | Rapid determination; Simple extraction; Analysis in various commodities. nih.gov |

| LC-MS/MS | Plant Tissues (Banana) | Mass Spectrometry (SRM) | Quantification in roots, pseudostems, and leaves of infected plants. plos.org |

| Spectrophotometry (UV) | Fungal Culture Filtrate | UV Absorbance (λmax ~260 nm) | Quantification after extraction/TLC; Used to study factors affecting production. cabidigitallibrary.orgresearchjournal.co.inijpbs.com |

| Microbial Biosensor (Amperometric) | Aqueous Solution | Electrochemical (Oxygen Electrode) | Quantitative assessment; Study of FA effect on microbial respiration; Linear range 0.5-500 mg/L. researchgate.netnih.gov |

| 1H qNMR | Microbial Matrices | Nuclear Magnetic Resonance | Quantification in fungal cultures; Comparison of different qNMR methods. researchgate.net |

While specific analytical methods for this compound were not extensively detailed in the search results, methods for calcium determination in various matrices exist and could potentially be adapted or coupled with methods for fusaric acid to quantify the salt form. Techniques like EDTA titration, atomic absorption (AA) or atomic emission methods (like ICP-OES), and ion chromatography have been used for calcium analysis in different sample types nemi.govmdpi.comnih.govgoogle.com. However, the specific application of these to this compound in complex biological matrices would require dedicated method development and validation.

Biodegradation and Biotransformation Pathways of Fusaric Acid

Microbial Degradation Mechanisms and Microorganisms Involved

Microbial degradation is a significant pathway for the detoxification of fusaric acid in soil and other environments. The ability to degrade FA is not a common trait among all bacteria, and the specific mechanisms involved have been a subject of research. researchgate.netnih.govnih.gov

One notable microorganism capable of degrading fusaric acid is the rhizosphere bacterium Burkholderia ambifaria T16. researchgate.netnih.govasm.org This bacterium can utilize FA as its sole source of nitrogen, carbon, and energy. researchgate.netnih.govasm.org Studies on B. ambifaria T16 have identified genes, enzymes, and metabolic pathways involved in FA degradation. researchgate.netnih.govasm.org A functional 2-methylcitrate cycle has been shown to be essential for the growth of B. ambifaria T16 in the presence of FA. researchgate.netnih.govasm.orgconicet.gov.arconicet.gov.arresearchgate.net This cycle is an anaplerotic pathway that converts propionyl-coenzyme A (CoA) to pyruvate (B1213749) and succinate. researchgate.netnih.govasm.orgconicet.gov.arresearchgate.net Propionyl-CoA is suggested to be one of the intermediates in the catabolism of FA in B. ambifaria T16. researchgate.netnih.govasm.org

Another bacterium reported to detoxify fusaric acid is Klebsiella oxytoca, including the strain Klebsiella oxytoca HY-1. google.com This detoxification ability has been explored for the biological control of Fusarium diseases in plants. google.comapsnet.org

Fungi also play a role in the biotransformation of fusaric acid. Mucor rouxii, a soil microbe, has been found to convert fusaric acid into 8-hydroxyfusaric acid, a compound significantly less phytotoxic to cotton plants than the parent compound. acs.org This hydroxylation of the butyl side chain appears to be a mechanism of detoxification. acs.org

Research indicates that the detoxification of FA by bacteria may involve changes in the carboxyl group alpha to the nitrogen of the compound. apsnet.orgapsnet.org Fungal detoxification, in contrast, often involves oxidative reactions on the butyl side chain or reductive reactions on the carboxylic acid group. nih.gov

Some studies suggest that the resistance of Gram-negative bacteria, particularly in the genus Pseudomonas, to fusaric acid is correlated with the presence of predicted genes for FA efflux pumps. nih.gov These efflux mechanisms can contribute to tolerance by transporting FA out of the cell. nih.gov

Here is a table summarizing some microorganisms involved in fusaric acid degradation:

| Microorganism | Type | Detoxification Mechanism | References |

| Burkholderia ambifaria T16 | Bacterium | Utilizes FA as C, N, and energy source; involves 2-methylcitrate cycle and pyridine-ring opening. | researchgate.netnih.govasm.orgconicet.gov.arconicet.gov.arresearchgate.netasm.org |

| Klebsiella oxytoca | Bacterium | Detoxifies fusaric acid. | google.com |

| Klebsiella oxytoca HY-1 | Bacterium | Detoxifies fusaric acid. | google.com |

| Pseudomonas solanacearum | Bacterium | Detoxifies fusaric acid, possibly via changes in the carboxyl group. | apsnet.orgapsnet.org |

| Mucor rouxii | Fungus | Converts FA to 8-hydroxyfusaric acid via hydroxylation. | acs.orgnih.gov |

| Aspergillus tubingensis | Fungus | Reduces FA to fusarinol. | mdpi.com |

Enzymatic Systems Involved in Biotransformation and Detoxification

Enzymatic systems play a crucial role in the biotransformation and detoxification of fusaric acid. The specific enzymes involved vary depending on the organism and the degradation pathway.

In Burkholderia ambifaria T16, proteomic analysis revealed that over 50 enzymes were significantly more abundant when the bacterium was grown on FA compared to citrate. asm.orgresearchgate.net These included enzymes belonging to the 2-methylcitrate cycle, fatty acid metabolism, valine catabolism, and flavin biosynthesis. asm.orgresearchgate.net A key enzyme identified is a flavin mononucleotide (FMN)-dependent luciferase-like monooxygenase (LLM), which is suggested to catalyze the pyridine-ring opening reaction during FA degradation. researchgate.netnih.govasm.orgresearchgate.net Deletion of the gene encoding this predicted LLM enzyme abolished the ability of B. ambifaria T16 to grow with FA as the sole carbon and energy source. nih.govasm.orgresearchgate.net An amidohydrolase, two enoyl-CoA hydratases, and a long-chain fatty acid ligase encoded in the same gene cluster were also highly overexpressed during growth on FA. conicet.gov.arconicet.gov.ar

In Fusarium fujikuroi, while primarily a producer of fusaric acid, enzymes involved in the formation of fusaric acid derivatives have been identified as a detoxification mechanism. nih.gov The FUB gene cluster in F. fujikuroi includes genes encoding enzymes such as a polyketide synthase (Fub1), a non-canonical non-ribosomal peptide synthetase (Fub8), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme (Fub7), and a flavin mononucleotide (FMN)-dependent oxidase (Fub9). nih.govresearchgate.netnih.gov Fub12, a fungal-type Zn(II)2 Cys6 transcription factor, is involved in the formation of dehydrofusaric acid and fusarinolic acid, serving as detoxification products. nih.gov

Other enzymatic activities implicated in fusaric acid detoxification include those that catalyze oxidative reactions on the butyl side chain or reductive reactions on the carboxylic acid group, as observed in fungi. nih.gov The conversion of fusaric acid to fusarinol by Aspergillus tubingensis involves the reduction of the carboxylic acid group to an alcohol. mdpi.com

Recent research has also explored the potential of cytochrome P450 enzymes for fusaric acid biotransformation. nih.govresearchgate.net CYP199A4 from the bacterium Rhodopseudomonas palustris HaA2 has been identified as a potential fusaric acid biotransforming enzyme, with its activity confirmed in vitro. nih.gov

Plant Metabolic Pathways for Fusaric Acid Conjugation and Sequestration

Plants exposed to fusaric acid can employ various metabolic strategies for its detoxification, including conjugation and sequestration. While detailed pathways for fusaric acid conjugation and sequestration in plants are not as extensively documented as microbial degradation, some insights are available.

Plants can respond to fusaric acid stress by inducing biochemical changes, including alterations in the activity of antioxidant enzymes. nih.gov Enzymes such as glutathione (B108866) S-transferase (GST), superoxide (B77818) dismutase (SOD), peroxidase (POD), catalase (CAT), glutathione reductase (GR), and ascorbate (B8700270) peroxidase (APX) have shown altered activities in plants exposed to FA. nih.gov For example, banana seedlings infected with an FA-producing fungus showed significantly higher activities of several of these enzymes. nih.gov Similarly, tomato plants infected with F. oxysporum showed changes in the activities of enzymes like DHAR, GPX, SOD, and APX. nih.gov These enzymatic responses are part of the plant's defense system against oxidative stress induced by fusaric acid. nih.gov

While the specific conjugation and sequestration pathways for fusaric acid in plants require further elucidation, plants are known to metabolize or bind Fusarium mycotoxins. researchgate.net Conjugation reactions, such as glycosylation and glucuronidation, are common detoxification mechanisms in plants for various mycotoxins. nih.gov These processes typically involve the attachment of a sugar molecule or glucuronic acid to the mycotoxin, increasing its water solubility and facilitating its transport and sequestration in vacuoles or the cell wall.

Further research is needed to fully characterize the specific enzymatic systems and metabolic routes involved in the conjugation and sequestration of fusaric acid within plant tissues.

Computational Modeling and Bioinformatic Analysis in Fusaric Acid Research

Quantitative Structure-Activity Relationship (QSAR) Analysis of Fusaric Acid Analogs

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to find a correlation between the structural properties of chemical compounds and their biological activities. For fusaric acid and its analogs, QSAR studies aim to identify the molecular features that are crucial for their toxicity or other biological effects.

Research involving fusaric acid derivatives and analogs has utilized QSAR to explore their potential as fungicides and antimicrobial agents. Studies have investigated the inhibitory activities of synthesized fusaric acid derivatives against various plant pathogenic fungi. acs.org The structural modifications, particularly at the 5-butyl group of fusaric acid, have been shown to significantly influence inhibitory activities against fungi like Colletotrichum higginsianum, Helminthosporium, and Pyricularia grisea. acs.org QSAR analysis has been applied to model and predict the acute toxicity of pesticide mixtures, which can include compounds structurally related to fusaric acid. researchgate.net Structure-activity relationship studies on fusaric acid and its analogs have also been conducted to understand their moderate antimicrobial activities against various clinical pathogens and their effects on quorum sensing in bacteria. ntu.edu.sgresearchgate.net These studies suggest that the ester group at C-2 is essential for quorum sensing inhibition, while the alkyl substituent at the 5-position can be modified. ntu.edu.sg

Molecular Docking Simulations with Predicted Biological Targets

Molecular docking simulations are computational methods used to predict the binding affinity and interaction modes of a small molecule (ligand) with a biological target molecule, such as a protein. This technique helps in identifying potential targets for fusaric acid and understanding the molecular basis of its effects.

In silico reverse screening approaches have been employed to identify novel potential biological targets for fusaric acid. researchgate.netunipr.it Computational results from such studies have indicated protein kinase-A (PKA) as a potential target, which was subsequently supported by biochemical assays showing its inhibitory potential. researchgate.netunipr.it Molecular docking simulations have also been used to study the interaction of fusaric acid with mitochondrial sirtuins, specifically SIRT3 and SIRT5. nih.govdntb.gov.ua These simulations predicted that fusaric acid could bind to the active site of SIRT3 and SIRT5, suggesting implications for their biological activity and linking fusaric acid toxicity to mitochondrial dysfunction and oxidative stress. nih.govdntb.gov.ua Docking studies have also been used to predict the interaction of fusaric acid with host proteins like dopamine (B1211576) β-hydroxylase (DBH), which is associated with cellular immunity. nih.gov

Transcriptomic Responses to Fusaric Acid Exposure

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. Analyzing transcriptomic responses to fusaric acid exposure provides insights into the genes and pathways that are activated or suppressed in response to the presence of this mycotoxin.

Transcriptomic analysis has been used to examine the effect of fusaric acid stress on plants and the response of fungi to other microbes. nih.govfrontiersin.orgnih.govmdpi.comfrontiersin.org

Differential Gene Expression Analysis in Plants and Fungi

Differential gene expression analysis compares gene expression levels between samples exposed to fusaric acid and control samples. In plants, studies on chieh-qua ( Benincasa hispida ) exposed to fusaric acid stress have revealed differentially expressed genes (DEGs) related to pathogen-related proteins and ethylene (B1197577) biosynthesis and signaling pathways, suggesting their involvement in fusaric acid resistance. mdpi.com Exposure to fusaric acid has been shown to induce resistant responses in chieh-qua. mdpi.com

In fungi, transcriptomic analysis of Fusarium verticillioides exposed to inhibitory environmental isolates of Streptomyces has shown that the fungus responds transcriptionally in a manner proportional to the inhibition strength, with thousands of genes being differentially expressed. frontiersin.orgnih.gov Interestingly, genes involved in the fusaric acid gene cluster were suppressed by inhibitory strains of Streptomyces. frontiersin.orgnih.gov Exposure of F. verticillioides to certain lactone-containing compounds has been shown to induce the fusaric acid biosynthetic gene cluster. frontiersin.org Transcriptomic studies have also investigated the influence of nitrogen availability on secondary metabolism in Fusarium sacchari, identifying the fusaric acid biosynthetic gene cluster (FUB) and observing its expression patterns under different nitrogen treatments. mdpi.com

Pathway Enrichment Analysis Related to Stress and Defense

Pathway enrichment analysis identifies biological pathways that are statistically overrepresented among the differentially expressed genes. This helps in understanding the broader biological processes affected by fusaric acid exposure.

In plants, fusaric acid stress can lead to oxidative stress, affecting the plant defense system by inducing biochemical changes. uobaghdad.edu.iqdntb.gov.ua While specific pathway enrichment analysis results directly linked to fusaric acid were not extensively detailed in the search results, the transcriptomic studies indicate the involvement of defense-related pathways. Genes related to pathogen-related proteins and ethylene pathways are significantly changed under fusaric acid stress in chieh-qua, highlighting their role in resistance. mdpi.com Plant antioxidant mechanisms and hormonal signaling pathways, including those involving ethylene and jasmonate, are crucial for reducing oxidative stress and combating fungal pathogens by regulating defense-related genes. dntb.gov.ua Fusaric acid has been shown to affect the enzymatic and non-enzymatic antioxidant systems regulated by plant hormones. dntb.gov.uaresearchgate.net

Proteomic Analysis of Protein Responses to Fusaric Acid

Proteomic analysis involves the large-scale study of proteins, including their expression levels, modifications, and interactions. Proteomic studies can reveal how the protein profile of an organism changes in response to fusaric acid.

Proteomic investigations have characterized the expression of host leaf proteins in response to interaction with Fusarium oxysporum f. sp. lycopersici, a process influenced by fusaric acid production. frontiersin.orgresearchgate.netresearchgate.net Comparative proteomic analysis of different isolates of F. oxysporum f. sp. lycopersici has been used to identify differentially expressed proteins responsible for virulence on tomato plants. researchgate.net While the direct link between these specific protein changes and fusaric acid was not always explicitly detailed in the snippets, fusaric acid is known to be a significant factor in the virulence of this pathogen. researchgate.net Proteomic analysis of Fusarium solani has identified proteins involved in degrading plant cell wall polysaccharides and those relevant to protein digestion and nitrogen scavenging, which could be relevant in the context of plant-fungus interactions influenced by mycotoxins like fusaric acid. plos.org

Genomic and Metagenomic Insights into Fusaric Acid Producers and Degraders

Genomic and metagenomic studies provide information about the genetic potential of organisms to produce or degrade fusaric acid. Genomics focuses on the complete genetic makeup of a single organism, while metagenomics examines the genetic material from a community of organisms in an environmental sample.

Genomic analysis of Fusarium species has identified the gene clusters responsible for fusaric acid biosynthesis, such as the FUB cluster in Fusarium sacchari. mdpi.com The proposed biosynthetic pathway for fusaric acid involves the condensation of acetate (B1210297) units and assimilation of nitrogen. nih.govresearchgate.net

Metagenomic analysis can help identify microbes in an environment that possess genes related to fusaric acid production or degradation. Studies involving stable isotope informed genome-resolved metagenomics of rhizosphere soil have uncovered potential trophic interactions and identified bacterial genomes encoding genes that might be involved in interacting with fungal compounds. biorxiv.orgbiorxiv.org For example, a Streptomyces genome from rhizosphere soil was found to contain a fusaric acid resistance module, suggesting its ability to tolerate or potentially degrade fusaric acid. biorxiv.orgbiorxiv.org This genome also contained genes for enzymes that may act on fungal cell walls and hydrolyze metabolites necessary for Fusarium pathogenesis. biorxiv.orgbiorxiv.org

Biotechnological Interventions and Prospective Research Avenues

Genetic Engineering Strategies for Modulating Fusaric Acid Production and Plant Resistance

Genetic engineering offers potential avenues to address the challenges posed by fusaric acid, either by targeting its production in fungi or enhancing plant resistance. Fusaric acid biosynthesis in Fusarium species is linked to specific gene clusters, such as the FUB cluster which includes the polyketide synthase gene fub1. nih.govapsnet.org Inactivation of fub1 has been shown to abolish fusaric acid production. nih.gov Research has explored the regulation of fub1 expression, noting positive control by regulators of secondary metabolism and alkaline pH. nih.gov Modulating these regulatory pathways through genetic means in the fungus could potentially reduce fusaric acid levels.

On the plant side, genetic engineering efforts have focused on enhancing resistance to Fusarium wilt, although direct targeting of fusaric acid detoxification genes in crops has seen limited implementation compared to other mycotoxins like deoxynivalenol. rsc.org While fusaric acid has been used in in vitro selection to screen for resistant plant lines, successfully identifying resistant somaclones through this method has varied depending on the plant species. cabidigitallibrary.orgishs.org The potential exists to introduce genes that confer tolerance or detoxification mechanisms into susceptible crops. For instance, genes controlling the hydroxylation of the butyl side chain of fusaric acid, a process shown to reduce its phytotoxicity in some microbes, could be candidates for transfer into plants. researchgate.netacs.org However, significant challenges remain in developing efficient gene-transfer protocols for many important crops like banana. cabidigitallibrary.orgfrontiersin.org

Microbial-Based Approaches for Biocontrol and Detoxification in Agricultural Systems

Microbial communities in the rhizosphere play a crucial role in plant health and can influence the impact of soil-borne pathogens like Fusarium. Certain microorganisms possess the ability to detoxify fusaric acid, offering a promising biological control strategy. researchgate.netacs.orgmdpi.comfrontiersin.orggoogle.comecoagri.ac.cn Detoxification can occur through various mechanisms, including decomposition or chemical modification of the fusaric acid molecule. google.com

Studies have identified specific microbes capable of transforming fusaric acid into less toxic compounds. For example, the fungus Mucor rouxii has been shown to convert fusaric acid into 8-hydroxyfusaric acid, which exhibits significantly lower phytotoxicity to cotton. researchgate.netacs.org Another example includes the reduction of fusaric acid to fusarinol by Aspergillus tubingensis, a conversion that reduces the compound's phytotoxic effects. mdpi.com Certain bacteria, such as Burkholderia ambifaria, can utilize fusaric acid as a sole carbon source. frontiersin.org The application of microorganisms with fusaric acid-detoxifying capabilities to soil or plants is being investigated as a method to prevent Fusarium diseases by reducing the effective concentration of the toxin in the plant environment. google.com

Agricultural Implications of Calcium-Fusaric Acid Interactions in Crop Health